molecular formula C15H10O B1199339 Diphenylpropynone CAS No. 7338-94-5

Diphenylpropynone

Cat. No. B1199339
CAS RN: 7338-94-5
M. Wt: 206.24 g/mol
InChI Key: YECVQOULKHBGEN-UHFFFAOYSA-N
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Description

Diphenylpropynone, a compound of interest in various chemical and pharmaceutical research areas, has been the subject of studies due to its unique structure and reactivity. It serves as a fundamental component in synthesizing and studying a range of chemical derivatives and reactions.

Synthesis Analysis

The synthesis of Diphenylpropynone-related compounds involves various chemical reactions, including the reactions of diphenyl(diisopropyl)chlorophosphine with arylidene(heteroarylidene)-acetones and benzylidenepentane-diones, yielding β-diorganylphosphorylated alkanones and alkanediones. These syntheses are facilitated by the presence of acetic acid at room temperature, leading to high yields (Goryunov et al., 2013).

Molecular Structure Analysis

Studies on molecular structures have revealed the presence of triplet 1,3-diphenylpropynylidene, showing distinct conformational isomers. These structures undergo transformations upon irradiation, leading to different geometrical conformations and demonstrating the compound's photochemical properties (DePinto et al., 2007).

Chemical Reactions and Properties

Diphenylpropynone derivatives have been used to probe imaging β-amyloid plaques in Alzheimer's brains, showcasing the compound's versatility in chemical synthesis and application in biomedical research. These derivatives bind with high affinity to β-amyloid aggregates, highlighting their potential in developing novel imaging agents (Ono et al., 2011).

Physical Properties Analysis

The study of diphenylpropynone and related compounds' physical properties often focuses on molecular packing structures and photophysical properties. By modifying the molecular structure, researchers have demonstrated how the photophysical properties can be tuned through molecular self-assembly pathways, indicating the compound's potential in materials science (Choi et al., 2015).

Chemical Properties Analysis

Diphenylpropynone and its derivatives exhibit a wide range of chemical properties, including reactions to form 5-aryl-1,3-diphenylpyrazoles under specific conditions, highlighting the compound's reactivity and potential for creating diverse chemical structures (Li et al., 2010).

Scientific Research Applications

  • Inhibition of Cancer Cell Proliferation

    • Field : Oncology
    • Application : Chalcone has been found to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231 .
    • Method : It is believed to work by inducing apoptosis and blocking cell cycle progression in the G2/M phase .
    • Results : This results in a reduction in the proliferation of these cancer cell lines .
  • Inhibition of Malaria Parasite

    • Field : Parasitology
    • Application : Chalcone is an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases .
    • Method : The exact method of application is not specified in the source .
    • Results : It is believed to inhibit the growth of the malaria parasite .

properties

IUPAC Name

1,3-diphenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECVQOULKHBGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223621
Record name 1,3-Diphenyl-2-propyn-1-one
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylpropynone

CAS RN

7338-94-5
Record name 1,3-Diphenyl-2-propyn-1-one
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Record name 1,3-Diphenyl-2-propyn-1-one
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Record name Diphenylpropynone
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Record name 1,3-Diphenyl-2-propyn-1-one
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Record name Diphenylpropynone
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Synthesis routes and methods I

Procedure details

Place lithium diisopropylamide (10 mL of a 1.5M solution in cyclohexane) and tetrahydrofuran (40 mL) under an argon atmosphere and cool to 0° C. Add, by dropwise addition, phenylacetylene (1.65 mL, 15 mmol). Remove the cooling bath and stir for 30 minutes as room temperature. Cool the yellow solution to 0° C. and add, by dropwise addition, N-methoxy-N-methylbenzamide (3.04 mL, 20 mmol). Remove the cooling bath and stir for 30 minutes at room temperature. Pour onto ethyl ether and water, separate the organic phase and dry (MgSO4). Filter and evaporate the solvent in vacuo to yield an oil. Purify by silica gel chromatography (2% ethyl acetate/hexane) then purify further by distillation (2×) to yield 1.9 g of the title compound; bp 210° C. in vacuo.
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (3.48 mmol), dissolved in water (0.87 M (4.0 ml)), is added over about 30 minutes to a refluxing solution of the alpha-bromochalcone (3.48 mmol) in 0.35 M of 1:1 water/acetone (5 ml each). After 20 minutes of further refluxing, the solution is cooled and diluted with water. The water is extracted with ether, which is dried with MgSO4 and evaporated. Chromatography on silica gel yielded 1,3-diphenylpropynone and its derivatives.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
AS Pithadia, A Kochi, MT Soper, MW Beck… - Inorganic …, 2012 - ACS Publications
… , Figure 1), composed of a diphenylpropynone framework, as chemical reagents for targeting and … From our overall results and observations, the diphenylpropynone scaffold could be a …
Number of citations: 53 pubs.acs.org
Y Liu, A Kochi, AS Pithadia, S Lee, Y Nam… - Inorganic …, 2013 - ACS Publications
A diphenylpropynone derivative, DPP2, has been recently demonstrated to target metal-associated amyloid-β (metal–Aβ) species implicated in Alzheimer’s disease (AD). DPP2 was …
Number of citations: 40 pubs.acs.org
M Ono, H Watanabe, R Watanabe, M Haratake… - Bioorganic & medicinal …, 2011 - Elsevier
A new series of diphenylpropynone (DPP) derivatives for use in vivo to image β-amyloid (Aβ) plaques in the brain of patients with Alzheimer’s disease (AD) were synthesized and …
Number of citations: 22 www.sciencedirect.com
MJ Shaw, SW Bryant, N Rath - 2007 - Wiley Online Library
… , and it reacts with internal alkynes such as 1,3-diphenylpropynone, 4-phenyl-3-butyn-2-one, … In the case of 1,3-diphenylpropynone, the η 1 -ketone complex [CpRu(PPh 3 ) 2 {PhC(η 1 -O…
JT DePinto, RJ McMahon - Journal of the American Chemical …, 1993 - ACS Publications
… Photolysis (X > 571 nm, 15 h) of 1,3diphenyldiazopropyne (6) in an argon matrix doped with 5.0% O2 results in chemical trapping of 7a and 7b toyield 1,3diphenylpropynone as the …
Number of citations: 30 pubs.acs.org
MG Savelieff, Y Liu, RRP Senthamarai… - Chemical …, 2014 - pubs.rsc.org
… metal affinity, our diphenylpropynone derivatives, were reactive … (II) complexes than diphenylpropynone derivatives with N,O-… (II)–Aβ, 6 while diphenylpropynone derivatives interact …
Number of citations: 58 pubs.rsc.org
J Zhou, GL Zhang, JP Zou, W Zhang - 2011 - Wiley Online Library
… We believe that the reaction of thiophenoxyl radical with 1,3-diphenylpropynone should have a similar reaction mechanism as that of phosphonyl radical shown in Scheme 3. …
C Chen, Q Xiong, J Wei - Synthetic Communications, 2019 - Taylor & Francis
… commercially available eosin Y and 1a, 3-diphenylpropynone (4a) and thiophenol, respectively, … When a hexane solution containing 1, 3-diphenylpropynone (1.0 equiv.), thiophenol (2.0 …
Number of citations: 7 www.tandfonline.com
R Lüönd, R Neier - Helvetica chimica acta, 1991 - Wiley Online Library
… In order to synthesize coloured derivatives, the reaction of different pyrroles 9,21,23, and 25 with diphenylpropynone 19 was investigated. In these cases, too, Michael-addition products …
Number of citations: 9 onlinelibrary.wiley.com
JI Park, JY Jang, YJ Ko, SM Lee, HJ Kim… - Chemistry–An Asian …, 2021 - Wiley Online Library
This work shows that hollow microporous organic polymer (H‐MOP‐A) with activated internal alkynes as IR probes can be prepared by template synthesis based on acyl Sonogashira‐…
Number of citations: 7 onlinelibrary.wiley.com

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